molecular formula C16H32N4O6 B5275221 4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl-

4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl-

Cat. No.: B5275221
M. Wt: 376.45 g/mol
InChI Key: JITVAMRWDROXRZ-UHFFFAOYSA-N
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Description

4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- is a macrocyclic compound featuring an 18-membered ring (octadecane) with four oxygen atoms (tetraoxa) and two nitrogen atoms (diaza) at positions 4 and 12. The nitrogen atoms are substituted with glycyl (glycine-derived) groups, enhancing its chelating and biocompatibility properties. This compound belongs to the diaza-crown ether family, known for selective ion binding and catalytic applications .

Properties

IUPAC Name

2-amino-1-[16-(2-aminoacetyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O6/c17-13-15(21)19-1-5-23-9-10-25-7-3-20(16(22)14-18)4-8-26-12-11-24-6-2-19/h1-14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITVAMRWDROXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1C(=O)CN)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- typically involves the reaction of ethylene glycol with ethylenediamine under controlled conditions. The process generally requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to facilitate the formation of the desired cyclic structure, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity 4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- .

Chemical Reactions Analysis

Types of Reactions

4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

Coordination Chemistry

Ligand Properties
Kryptofix 22 acts as a versatile ligand due to its ability to form stable complexes with various metal ions. Its structure allows for the selective binding of cations such as alkaline earth metals and transition metals. The stability constants of complexes formed with Kryptofix 22 are significantly higher for larger metal ions, making it particularly useful in separating and identifying these ions in solution .

Case Study: Metal Ion Selectivity
Research has demonstrated that 1,10-diaza-4,7,13,16-tetraoxacyclooctadecane-1,10-bis(malonate) shows high selectivity for strontium over calcium and lead over zinc in aqueous solutions. This selectivity is crucial for applications in environmental chemistry where the separation of toxic metals from non-toxic counterparts is necessary .

Analytical Chemistry

Spectroscopic Studies
Kryptofix 22 is employed in spectroscopic studies to investigate complex-forming reactions. For example, it has been used to analyze the interaction between iodine and various metal cations through UV-Vis spectroscopy. The ability to form distinct complexes allows for the precise determination of metal ion concentrations in various samples .

Case Study: Complex Formation with Iodine
In a study focused on the complexation of iodine with Kryptofix 22, researchers observed significant changes in absorbance spectra that correlated with iodine concentration. This method provides a reliable analytical technique for quantifying iodine levels in environmental samples .

Medicinal Chemistry

Drug Delivery Systems
The unique structural features of Kryptofix 22 make it suitable for use in drug delivery systems. Its ability to encapsulate drugs within its cavity can enhance the solubility and bioavailability of poorly soluble drugs. This property is particularly advantageous for developing formulations for therapeutic agents that require controlled release .

Case Study: Encapsulation of Anticancer Drugs
Recent studies have explored the use of Kryptofix 22 in encapsulating anticancer agents. The encapsulated drugs showed improved pharmacokinetics compared to their free forms, leading to enhanced therapeutic efficacy and reduced side effects in preclinical models .

Summary Table of Applications

Application Area Specific Use Example/Case Study
Coordination ChemistryMetal ion complexationHigh selectivity for Sr²⁺ over Ca²⁺
Analytical ChemistrySpectroscopic analysis of complex formationInteraction with iodine analyzed via UV-Vis spectroscopy
Medicinal ChemistryDrug delivery systemsEncapsulation of anticancer drugs improving efficacy

Mechanism of Action

The mechanism by which 4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- exerts its effects involves the formation of stable complexes with metal ions. The ether groups in the compound’s structure coordinate with metal ions, creating a stable ring complex. This interaction is facilitated by the nitrogen atoms in the ring, which act as additional coordination sites. The resulting complexes are highly stable and can be used in various applications, including catalysis and drug delivery .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₃₀N₄O₆ (estimated based on parent structure + glycyl substituents).
  • Molecular Weight : ~378.4 g/mol.
  • Functional Groups : Glycine moieties enable coordination with transition metals and biomolecules.
  • Applications: Potential use in biomedical research (e.g., drug delivery, enzyme mimics) due to its tailored substituents and macrocyclic stability .

Structural and Functional Analogues

Parent Macrocycle: 1,7,10,16-Tetraoxa-4,13-diazacyclooctadecane
  • Molecular Formula : C₁₂H₂₆N₂O₄.
  • Molecular Weight : 262.35 g/mol.
  • Properties :
    • Lacks substituents on nitrogen atoms, reducing biocompatibility.
    • Exhibits strong alkali ion binding (e.g., K⁺, Na⁺) due to its 18-crown-6-like cavity.
    • Used as a ligand in zirconium-mediated hydrolysis and spectroscopic studies .

Comparison : The glycyl substituents in 4,13-diglycyl- enhance hydrophilicity and biomolecular interactions compared to the parent compound, making it more suitable for biological applications .

N,N'-Bis(carbamoylmethyl)-1,7,10,16-tetraoxa-4,13-diazacyclooctadecane
  • Molecular Formula : C₁₆H₃₀N₄O₆.
  • Molecular Weight : 374.4 g/mol.
  • Properties :
    • Carbamoylmethyl groups improve solubility in polar solvents.
    • Demonstrated chelating properties for transition metals (e.g., Cu²⁺, Zn²⁺).
    • Synthesized via alkylation of the parent macrocycle with chloroacetamide .
4N,13N-Bis(3'-hydroxy-6'-methyl-4-oxo-4'pyranyl-methylene)-4,13-diaza-1,7,10,16-tetraoxacyclooctadecane
  • Molecular Formula : C₃₄H₄₄N₂O₁₀.
  • Molecular Weight : 664.7 g/mol.
  • Properties :
    • Pyranyl-methylene substituents confer hydrophobicity and UV activity.
    • Used in chelating studies for rare-earth metals.
    • Synthesized via Mannich condensation .

Comparison : The bulky pyranyl groups reduce aqueous solubility but enhance thermal stability, contrasting with the water-friendly glycyl substituents in 4,13-diglycyl- .

Crown Ethers with Varied Ring Sizes and Substituents

Compound Name Ring Size Substituents Key Properties Applications References
1,7-Diaza-4,10,13-trioxacyclopentadecane 15-membered None Selective binding for smaller ions (Li⁺) Ion-selective membranes
1,10-Diaza-4,7,13,16-tetraoxacyclooctadecane 18-membered None Binds larger ions (Cs⁺) Nuclear waste processing
4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- 18-membered Glycyl groups Biocompatibility, peptide-like binding Biomedical research

Key Observations :

  • Smaller crown ethers (e.g., 15-membered) favor smaller ions, while 18-membered variants (e.g., 4,13-diglycyl-) are versatile for larger ions and biomolecules.
  • Substituents dictate solubility and application: glycyl groups enable biomedical uses, while unsubstituted crowns excel in industrial separations .

Q & A

Q. What are the optimal synthetic routes for 4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl-?

Methodological Answer:

  • Synthesis typically involves multi-step organic reactions. For example, analogous crown ether derivatives are prepared by refluxing precursors (e.g., dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO, followed by controlled crystallization .
  • Key parameters include reaction time (18–24 hours), solvent selection (ethanol or water-ethanol mixtures for recrystallization), and acid catalysis (glacial acetic acid) to enhance yield (e.g., 65% in similar triazole derivatives) .
  • Critical Step : Distillation under reduced pressure to isolate intermediates without thermal degradation .

Q. How can spectroscopic methods validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the presence of glycyl groups and crown ether oxygen/nitrogen environments. Compare peaks to reference spectra (e.g., 1,10-Diaza-18-crown-6 derivatives) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated C16H28N4O6C_{16}H_{28}N_4O_6) and fragmentation patterns indicative of macrocyclic stability .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of oxygen/nitrogen donor atoms, critical for host-guest chemistry studies .

Q. What are the primary applications of this compound in coordination chemistry?

Methodological Answer:

  • Metal Ion Binding : Acts as a ligand for transition metals (e.g., zirconium) in hydrolysis studies. Design experiments by titrating the compound into metal salt solutions and monitoring pH-dependent complexation via UV-Vis or conductometry .
  • Catalysis : Test its ability to stabilize metal catalysts in organic reactions (e.g., Suzuki coupling) by comparing reaction rates with/without the ligand .

Advanced Research Questions

Q. How to design experiments analyzing contradictory data in host-guest binding affinity?

Methodological Answer:

  • Controlled Variables : Standardize solvent systems (e.g., aqueous vs. non-polar) and ionic strength to isolate binding discrepancies. For example, conflicting KaK_a values may arise from solvent polarity effects .
  • Competitive Binding Assays : Use fluorescent probes (e.g., pyrene) to quantify displacement trends and validate thermodynamic models (e.g., Hill plots) .
  • Theoretical Framework : Apply supramolecular theory (e.g., lock-and-key vs. induced-fit) to reconcile structural flexibility with observed binding selectivities .

Q. What methodological strategies resolve spectral overlaps in characterizing glycyl-functionalized macrocycles?

Methodological Answer:

  • 2D NMR Techniques : Employ 1H^1H-13C^{13}C HSQC to decouple overlapping proton signals from glycyl sidechains and crown ether backbones .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to simplify nitrogen environment analysis in complex spectra .
  • Computational Modeling : Pair experimental data with DFT-optimized structures (e.g., Gaussian 09) to assign ambiguous peaks .

Q. How to integrate this compound into membrane separation technologies?

Methodological Answer:

  • Membrane Fabrication : Blend the compound into polymer matrices (e.g., polysulfone) and assess permeability/selectivity via gas or liquid permeation tests. Compare performance to unmodified membranes .
  • Theoretical Basis : Apply solution-diffusion models to correlate macrocyclic cavity size with solute transport rates (e.g., for CO2_2/N2_2 separation) .

Q. What advanced techniques quantify ligand-metal stoichiometry in dynamic systems?

Methodological Answer:

  • Job’s Method of Continuous Variation : Perform UV-Vis titrations at varying metal:ligand ratios to identify dominant complexes (e.g., 1:1 vs. 2:1 stoichiometry) .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during binding to derive stoichiometric and thermodynamic parameters .

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